molecular formula C8H10Cl2FN B8228462 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride

Cat. No.: B8228462
M. Wt: 210.07 g/mol
InChI Key: MRFFYAAKSNXTSN-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a methylmethanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluoroaniline.

    N-Methylation: The aniline undergoes N-methylation using formaldehyde and formic acid to form N-methyl-4-chloro-3-fluoroaniline.

    Formation of Methanamine: The N-methyl-4-chloro-3-fluoroaniline is then reacted with formaldehyde and hydrogen chloride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The chloro and fluoro substituents enhance its binding affinity and selectivity, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its N-methylmethanamine group further differentiates it from similar compounds, providing unique reactivity and applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFFYAAKSNXTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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